molecular formula C12H15NO2 B13071415 1-Benzyl-3-hydroxypiperidin-4-one

1-Benzyl-3-hydroxypiperidin-4-one

Cat. No.: B13071415
M. Wt: 205.25 g/mol
InChI Key: NKALYCXVQZLSGI-UHFFFAOYSA-N
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Description

Significance of Substituted Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and naturally occurring alkaloids. prepchem.com This prevalence has driven extensive research into novel and efficient synthetic methodologies for creating substituted piperidines, as they form the core of numerous therapeutic agents. prepchem.comsigmaaldrich.com These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and central nervous system modulatory properties. sigmaaldrich.com

The development of methods to produce highly substituted piperidine analogues is a significant objective in modern organic chemistry. mdpi.com Researchers have explored various synthetic strategies, from the hydrogenation of pyridine (B92270) derivatives using advanced catalytic systems to multicomponent reactions like the Ugi four-component reaction, which allows for the rapid generation of diverse piperidine-based structures. prepchem.comchemicalbook.com The functionalization of the piperidine ring at various positions leads to a wide array of analogues with distinct biological activities, underscoring the importance of this scaffold in the ongoing quest for new and effective therapeutic agents. mdpi.comcaymanchem.com

Contextualization of 1-Benzyl-3-hydroxypiperidin-4-one within Heterocyclic Chemistry

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components place it firmly within a well-established and vital class of heterocyclic compounds. The molecule combines the N-benzylpiperidine framework with a 4-piperidone (B1582916) core that is further functionalized with a hydroxyl group at the C-3 position. Each of these features contributes to its potential as a valuable synthetic intermediate.

The synthesis of related N-benzyl-4-piperidones is well-established. For instance, N-benzyl-4-piperidone is a commercially available starting material used in the synthesis of a variety of complex molecules. chemicalbook.com It can be synthesized through methods like the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309), followed by hydrolysis and decarboxylation. sigmaaldrich.com

The introduction of substituents at the C-3 position of the piperidone ring is a common strategy for creating chemical diversity. The likely precursor for this compound is a β-ketoester, such as Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate. This compound serves as a versatile building block for synthesizing various heterocyclic systems. sigmaaldrich.com The formation of this compound would conceptually involve the hydrolysis and decarboxylation of this precursor. The subsequent or concurrent introduction of the 3-hydroxy group presents a synthetic step that adds to the molecule's chirality and potential for further functionalization. The synthesis of the related compound 1-benzyl-3-(hydroxymethyl)piperidin-4-ol (B1306887) from Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride highlights the utility of this precursor in accessing functionalized piperidines. chemicalbook.com

The 3-hydroxy-4-piperidone structure is a key feature, providing a chiral center and functional groups (a ketone and a secondary alcohol) that are ripe for further chemical modification, positioning this compound as a potentially useful, though currently under-explored, building block in advanced organic synthesis.

Data Tables of Related Compounds

To provide a comparative context for the physical and chemical properties of the title compound, the following tables detail information on closely related, well-documented N-benzylpiperidine derivatives.

Table 1: Physical and Chemical Properties of N-Benzylpiperidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)CAS Number
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.25N/A (neat oil)-3612-20-2 chemicalbook.comsigmaaldrich.com
1-Benzyl-4-hydroxypiperidineC₁₂H₁₇NO191.2761-63127-128 / 24727-72-4 sigmaaldrich.com
N-Benzyl-3-hydroxypiperidineC₁₂H₁₇NO191.27Solid (mp not specified)-14813-01-5 nih.gov
1-Benzyl-3-methyl-4-piperidone (B123424)C₁₃H₁₇NO203.28--34737-89-8

Table 2: Precursors and Key Synthetic Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormCAS Number
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochlorideC₁₅H₁₉NO₃ · HCl297.78Solid52763-21-0 sigmaaldrich.com
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochlorideC₁₄H₁₇NO₃ · HCl283.75Solid3939-01-3

Properties

IUPAC Name

1-benzyl-3-hydroxypiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-6-7-13(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKALYCXVQZLSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 3 Hydroxypiperidin 4 One

Strategies for the Construction of the Piperidin-4-one Core

The synthesis of the fundamental 1-benzyl-piperidin-4-one scaffold can be achieved through several distinct pathways. The choice of strategy often depends on the availability of starting materials and the desired complexity of the final molecule.

Direct N-Benzylation Approaches

A straightforward and common method for the synthesis of the 1-benzyl-piperidin-4-one core involves the direct N-alkylation of a pre-existing piperidin-4-one or a protected precursor. This approach is advantageous due to its simplicity and the commercial availability of starting materials like 4-piperidone (B1582916) monohydrate hydrochloride.

The reaction typically involves treating the piperidine (B6355638) derivative with benzyl (B1604629) chloride or benzyl bromide in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. A variety of bases can be employed, ranging from inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) to organic amines (e.g., triethylamine). The choice of solvent is also flexible, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common.

A similar strategy has been documented for the N-benzylation of piperazine (B1678402), where benzyl chloride reacts with piperazine in ethanol. orgsyn.org This method can be adapted for 4-piperidone, yielding N-benzyl-4-piperidone, a direct precursor to the target molecule. nih.gov The benzyl group serves not only as a key structural feature but also as a protecting group for the nitrogen, which can be removed via hydrogenolysis if further modifications at the nitrogen are desired. orgsyn.org

Approaches Involving Piperidine Ring Formation with Subsequent Benzylation

An alternative strategy involves constructing the piperidine ring system first, followed by the introduction of the benzyl group onto the nitrogen atom. This is particularly useful when building highly substituted or complex piperidine skeletons from acyclic precursors.

One of the most established methods for constructing the piperidin-4-one ring is the Mannich condensation reaction. chemrevlett.com This one-pot reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone with two α-hydrogens. For instance, the reaction of an appropriate dialdehyde (B1249045) precursor with a primary amine can lead to the formation of a piperidine ring. nih.gov If ammonium (B1175870) acetate (B1210297) is used, a secondary piperidin-4-one is formed, which can then be subjected to N-benzylation under standard conditions as described previously.

Another powerful method for ring construction is the aza-Michael addition (or aza-Michael cyclization). In this approach, a divinyl ketone can undergo a double aza-Michael addition with a primary amine to form the piperidin-4-one ring. kcl.ac.uk When benzylamine (B48309) is used as the primary amine substrate, this reaction directly affords the N-benzyl-4-piperidone core in a single, efficient step. This method highlights a facile, one-pot oxidation-cyclization process for creating a diverse range of N-substituted 4-piperidones. kcl.ac.uk

Regioselective Introduction of the Hydroxyl Group

Once the 1-benzylpiperidin-4-one core is synthesized, the next critical step is the regioselective introduction of a hydroxyl group at the C3 position, which is alpha to the carbonyl group. This transformation requires precise control to avoid side reactions.

A common method for the α-hydroxylation of ketones is through the oxidation of their corresponding enolates. The ketone is first treated with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. This enolate is then trapped with an electrophilic oxygen source. A widely used reagent for this purpose is molybdenum peroxide (MoOPH, oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), which delivers an oxygen atom to the α-position.

More recently, biocatalytic methods have emerged as powerful tools for highly selective C-H hydroxylation reactions. nih.gov Cytochrome P450 monooxygenases, for example, are capable of performing selective oxidations on a wide range of organic molecules. researchgate.net Specific monooxygenases can be engineered or selected through genome mining to exhibit high activity and regioselectivity for a particular substrate. rsc.org By employing a suitable monooxygenase, it is possible to directly hydroxylate 1-benzylpiperidin-4-one at the C3 position with high precision, often under mild, environmentally benign conditions. For instance, enzymes like HpaBC from Pseudomonas aeruginosa have been studied for their ability to catalyze the hydroxylation of phenolic compounds, demonstrating the potential of such systems for targeted oxygenation. nih.gov

Another approach involves the oxidation of the piperidin-4-one to an α,β-unsaturated ketone (a vinylogous amide), for example using iodoxybenzoic acid (IBX). nih.gov This intermediate can then be converted to the α-hydroxy ketone through subsequent chemical steps, such as epoxidation followed by ring-opening.

Stereoselective Synthesis of 1-Benzyl-3-hydroxypiperidin-4-one and its Enantiomers

Creating the 3-hydroxy group with a specific stereochemistry (as either the R or S enantiomer) is a significant challenge in synthetic organic chemistry. This is typically achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed.

In the context of this compound synthesis, a chiral auxiliary could be attached to the piperidine nitrogen. Evans-type oxazolidinone auxiliaries are well-known for their ability to direct stereoselective alkylations and aldol (B89426) reactions. bath.ac.uk For instance, an N-acyl piperidinone derivative bearing a chiral oxazolidinone could be used to control the stereoselective formation of the enolate and its subsequent reaction with an electrophilic oxygen source.

Alternatively, a chiral benzyl group itself can function as a chiral auxiliary. researchgate.net In such a strategy, a chiral α-benzyloxy ketone undergoes chelation-controlled asymmetric nucleophilic addition, demonstrating high diastereoselectivity. This principle of 1,4-asymmetric induction could be applied to the synthesis of the target molecule. Another example involves the use of (4S)-Benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in asymmetric aldol reactions, which yields aldol products with high diastereoselectivity. scielo.org.mx The auxiliary can then be cleaved under mild conditions.

The general principle for using a chiral auxiliary in this synthesis is outlined in the table below:

StepDescription
1. AttachmentThe chiral auxiliary is covalently bonded to the piperidinone precursor, often at the nitrogen atom.
2. Diastereoselective ReactionThe hydroxylation of the C3 position is performed. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the other face, thus creating one diastereomer in excess.
3. CleavageThe chiral auxiliary is removed from the product, yielding the enantiomerically enriched this compound. The auxiliary can often be recovered and reused.

Asymmetric Catalysis in Piperidinone Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

Organocatalysis provides a powerful metal-free option. The amino acid L-proline, for example, is a highly effective catalyst for asymmetric aldol reactions. youtube.com It reacts with a ketone to form a chiral enamine intermediate. This enamine then reacts with an electrophile, and the chirality of the proline directs the approach, leading to the formation of one enantiomer of the product preferentially. A proline-catalyzed asymmetric α-hydroxylation of 1-benzylpiperidin-4-one, using an appropriate oxygen source like nitrosobenzene, could be a viable route to the desired chiral product.

Transition metal catalysis offers another robust set of methods. Chiral ligands can be coordinated to a metal center to create a chiral catalytic environment. google.com For the synthesis of chiral α-hydroxy ketones, complexes of various transition metals can catalyze the asymmetric oxidation of ketone enolates. Furthermore, chemoenzymatic cascades have been developed that combine chemical catalysis with biocatalysis in a one-pot reaction to produce chiral compounds with high enantioselectivity. nih.gov Such a strategy could be envisioned for the asymmetric synthesis of this compound.

A summary of potential asymmetric catalytic approaches is provided below:

Catalytic SystemReaction TypeMechanism
L-ProlineOrganocatalytic α-hydroxylationFormation of a chiral enamine intermediate, which undergoes a stereoselective reaction with an electrophilic oxygen source. youtube.com
Chiral Metal ComplexMetal-catalyzed α-hydroxylationA chiral ligand creates an asymmetric environment around the metal, which catalyzes the enantioselective oxidation of the corresponding enolate.
Ene-reductase (ER)Biocatalytic ReductionWhile typically used for reducing C=C bonds, engineered ene-reductases can be part of a cascade to produce chiral synthons. nih.gov

Resolution Techniques for Chiral Intermediates

The synthesis of this compound results in a racemic mixture, as the hydroxylation step introduces a chiral center. The separation of these enantiomers is crucial for investigating their specific biological activities. Various resolution techniques can be applied to the chiral intermediates or the final product.

One of the most effective methods for chiral resolution is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomers that can be separated by crystallization due to their different physical properties. For instance, L-tartaric acid has been successfully used to resolve similar piperidine structures. nih.gov The less soluble diastereomeric salt crystallizes out of the solution, allowing for the isolation of one enantiomer. The resolved enantiomer can then be recovered by treating the salt with a base.

Enzymatic resolution offers a highly selective alternative for obtaining enantiomerically pure compounds. Enzymes like lipases and carbonyl reductases are widely used for this purpose. For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated forms. nih.gov Carbonyl reductases have also demonstrated high efficiency in the stereoselective reduction of related 4-oxopiperidine derivatives, yielding chiral 4-hydroxypiperidines with excellent enantiomeric excess (>99% ee). rsc.orgnih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the analytical and preparative separation of enantiomers. nih.govmdpi.com Cellulose-based chiral stationary phases, such as Chiralcel OD and Chiralcel OJ, have been effectively used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the target compound. nih.gov The choice of the mobile phase is critical for achieving good separation, with mixtures of hexane (B92381) and isopropanol (B130326) being commonly employed. mdpi.com

Below is a table summarizing the resolution techniques applicable to chiral intermediates in the synthesis of this compound and related compounds.

Resolution TechniqueChiral Agent/Stationary PhaseApplicable ToRemarks
Diastereomeric Salt Crystallization L-Tartaric AcidRacemic amines/alcoholsForms diastereomeric salts with different solubilities. nih.gov
L-Di-p-toluoyltartaric acidRacemic aminesEffective for resolving piperidine-based intermediates.
Enzymatic Resolution Candida antarctica lipase B (CAL-B)Racemic alcoholsCatalyzes enantioselective acetylation. nih.gov
Carbonyl Reductases (HeCR, DbCR)4-Oxopiperidine derivativesStereoselective reduction to chiral hydroxypiperidines. rsc.orgnih.gov
Chiral HPLC Chiralcel ODRacemic piperidine derivativesCellulose-based chiral stationary phase. nih.gov
Chiralcel OJRacemic piperidine derivativesComplementary to Chiralcel OD for effective separation. nih.gov

Chemical Transformations and Derivatization Strategies of 1 Benzyl 3 Hydroxypiperidin 4 One

Reactions at the Ketone Functionality (C-4 Position)

The carbonyl group at the C-4 position is a primary site for nucleophilic attack and enolate-mediated reactions.

Carbonyl Condensation Reactions

The ketone at C-4 can undergo condensation reactions, most notably the Aldol (B89426) condensation, by reacting with aldehydes or other ketones under acidic or basic conditions. magritek.com The presence of α-hydrogens at both the C-3 and C-5 positions allows for the formation of an enolate intermediate, which can then act as a nucleophile.

In a typical reaction, N-benzyl-4-piperidone derivatives react with various benzaldehyde (B42025) derivatives in the presence of a catalyst, such as dry hydrogen chloride gas, to yield 3,5-di(arylmethylene)-4-piperidone products. guidechem.com For 1-benzyl-3-hydroxypiperidin-4-one, the reaction would likely proceed via enolization at the C-5 position, as the C-3 position is substituted with a hydroxyl group. The resulting enolate attacks the aldehyde, followed by dehydration to yield an α,β-unsaturated ketone. The hydroxyl group at C-3 can influence the stereochemical outcome of the reaction by directing the approach of the electrophile.

These condensation reactions are valuable for extending the carbon framework of the molecule and synthesizing complex derivatives with potential biological activities. guidechem.comnih.gov

Table 1: Examples of Aldol-Type Condensation Reactions on Piperidone Scaffolds

Reactant Reagent Catalyst/Conditions Product Type Reference
N-Benzyl-4-piperidone Benzaldehyde derivatives Dry HCl gas, 20°C, 7-8 hours N-Benzyl-3,5-di(arylmethylene)-4-piperidone guidechem.com
4-Piperidone (B1582916) hydrate (B1144303) hydrochloride Various aldehydes Acetic acid/HCl gas 3,5-bis(ylidene)-4-piperidone nih.gov

Reductions and Stereochemical Control of Hydroxyl Products

The reduction of the C-4 ketone leads to the formation of the corresponding 1-benzylpiperidine-3,4-diol. This reaction introduces a second stereocenter at the C-4 position, meaning the stereochemical outcome—the formation of cis or trans diols—is of critical importance. The stereoselectivity is highly dependent on the choice of reducing agent and the reaction conditions.

Chemical reduction methods often face challenges in achieving high stereoselectivity. For instance, the reduction of a similar substrate, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, with L-selectride at low temperatures yielded the cis product with high yield but no enantiomeric excess. nih.gov Conversely, using a chiral catalyst like (S)-MeCBS with borane (B79455) as the reducing agent can produce the trans isomer with high enantiomeric excess, albeit in lower yields. nih.gov Sodium borohydride (B1222165) (NaBH₄) is another common reagent used for this transformation. beilstein-journals.org

Biocatalytic reduction using carbonyl reductases has emerged as a powerful alternative, offering exceptional stereoselectivity. Specific enzymes can be chosen to selectively produce either the (3R,4S)-cis or (3R,4R)-trans diastereomer with excellent conversion rates and enantiomeric excess (>99% ee). nih.gov This enzymatic approach avoids harsh reagents and provides precise control over the stereochemistry of the resulting diol.

Table 2: Stereoselective Reduction of 3-Substituted-4-oxopiperidines

Substrate Type Reducing Agent/Catalyst Product Stereochemistry Key Findings Reference
3-Substituted-4-oxopiperidine L-Selectride cis 98% yield, 0% ee nih.gov
3-Substituted-4-oxopiperidine (S)-MeCBS, Borane trans >99% ee, 25% yield nih.gov
3-Substituted-4-oxopiperidine Carbonyl Reductase (HeCR) (3R,4S)-cis >99% ee, >99% conversion nih.gov

Reactions at the Hydroxyl Functionality (C-3 Position)

The secondary alcohol at the C-3 position can be readily derivatized through esterification and etherification or oxidized to the corresponding ketone.

Oxidation Reactions

Oxidation of the secondary hydroxyl group at the C-3 position converts it into a ketone, yielding 1-benzylpiperidine-3,4-dione . This 1,2-dicarbonyl compound is a valuable synthetic intermediate. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods such as Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation. The choice of oxidant depends on the desired reaction scale and tolerance for other functional groups within the molecule.

Transformations Involving the Nitrogen Atom

The N-benzyl group is a common protecting group for the piperidine (B6355638) nitrogen. Its removal, or de-benzylation, is a key transformation that unmasks the secondary amine, allowing for further functionalization at the nitrogen atom. guidechem.com

The most common and effective method for N-debenzylation is catalytic hydrogenation. ox.ac.uk This reaction is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. nih.gov An alternative and often more convenient method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in a solvent such as methanol. sciencemadness.org The reaction proceeds to cleave the C-N bond, releasing toluene (B28343) and the free secondary amine, 3-hydroxypiperidin-4-one. In some cases, the addition of an acid can facilitate the deprotection. nih.gov Once deprotected, the resulting secondary amine can be subjected to a wide range of reactions, including acylation, alkylation, and reductive amination, to introduce diverse substituents onto the piperidine ring. guidechem.com

Table 3: Methods for N-Debenzylation of N-Benzylpiperidines

Substrate Reagents/Catalyst Conditions Product Reference
N-Benzylpiperidine derivative 10% Pd/C, Ammonium formate Methanol, 20 hours Deprotected piperidine sciencemadness.org
N-Boc, N-Benzyl protected amine 20% Pd(OH)₂/C, H₂ Ethanol, 60°C, 24-48 hours N-Boc protected amine nih.gov
N,N-Dibenzylamine derivative N-Iodosuccinimide (NIS) Dry conditions Mono-debenzylated amine ox.ac.uk

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3 Hydroxypiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-Benzyl-3-hydroxypiperidin-4-one is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet due to their close chemical shifts. The benzylic protons (H-7) would likely present as a singlet or a closely coupled AB quartet around δ 3.6 ppm, influenced by the adjacent nitrogen atom.

The protons on the piperidine (B6355638) ring will show characteristic shifts and couplings. The proton attached to the carbon bearing the hydroxyl group (H-3) is anticipated to be a multiplet in the region of δ 4.0-4.2 ppm. The protons on the carbon adjacent to the carbonyl group (H-5) would likely appear as a multiplet around δ 2.8-3.0 ppm. The remaining piperidine ring protons (H-2 and H-6) are expected to resonate at approximately δ 2.5-2.9 ppm, with their signals likely overlapping and showing complex splitting patterns due to geminal and vicinal couplings. The hydroxyl proton (OH) signal is expected to be a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but would typically be in the range of δ 3.0-4.0 ppm.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H7.20-7.40m-
H-7 (CH₂-Ph)~3.6s-
H-34.0-4.2m-
H-52.8-3.0m-
H-2, H-62.5-2.9m-
OH3.0-4.0br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The most downfield signal is predicted to be the carbonyl carbon (C-4) at approximately δ 205-210 ppm. The aromatic carbons of the benzyl group will appear in the δ 127-138 ppm region, with the quaternary carbon (C-ipso) being the most deshielded. The carbon bearing the hydroxyl group (C-3) is expected to resonate around δ 70 ppm. The benzylic carbon (C-7) will likely be found near δ 63 ppm. The piperidine ring carbons adjacent to the nitrogen (C-2 and C-6) and the carbon adjacent to the ketone (C-5) are predicted to have chemical shifts in the range of δ 50-60 ppm.

CarbonPredicted Chemical Shift (δ, ppm)
C-4 (C=O)205-210
Aromatic-C (C-ipso)~138
Aromatic-C127-130
C-3 (CH-OH)~70
C-7 (CH₂-Ph)~63
C-2, C-6, C-550-60

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key correlations would be expected between H-2 and H-3, H-5 and H-6, and between the geminal protons on the same carbon if they are diastereotopic. This would help to trace the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the proton at δ 4.0-4.2 ppm would show a cross-peak with the carbon at ~70 ppm, confirming their direct bond and assigning them to the C-3/H-3 pair.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting different parts of the molecule. For example, the benzylic protons (H-7) would show correlations to the aromatic carbons and to the C-2 and C-6 carbons of the piperidine ring, confirming the attachment of the benzyl group to the nitrogen. Furthermore, H-3 would show a correlation to the carbonyl carbon (C-4), and the H-5 protons would also show a correlation to C-4, unequivocally establishing the position of the ketone and hydroxyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band is predicted in the range of 1710-1725 cm⁻¹ corresponding to the C=O stretching vibration of the saturated ketone. libretexts.orgorgchemboulder.com A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group, likely broadened due to hydrogen bonding. msu.edu The C-N stretching of the tertiary amine is expected to appear in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (hydroxyl)3200-3500Broad, Strong
Aromatic C-H3000-3100Medium
Aliphatic C-H2850-2960Medium
C=O (ketone)1710-1725Strong, Sharp
C-N (amine)1100-1250Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring of the benzyl group should give rise to characteristic Raman signals, including a strong band for the ring breathing mode around 1000 cm⁻¹. The C=O stretch of the ketone is also Raman active and would be expected to appear in a similar region to the FT-IR absorption, though its intensity can vary. The aliphatic C-H stretching and bending vibrations will also be present in the Raman spectrum. Due to the non-polar nature of many of the bonds in the benzyl and piperidine framework, Raman spectroscopy can be particularly useful for observing skeletal vibrations that are weak in the FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides critical data for its structural confirmation.

The molecular formula of this compound is C₁₂H₁₅NO₂, corresponding to a molecular weight of 205.25 g/mol . In a typical EI-MS experiment, the molecule is expected to exhibit a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 205. This peak, arising from the removal of a single electron, confirms the molecular weight of the compound.

The fragmentation of this compound is guided by the presence of several key functional groups: a tertiary amine, a ketone, an alcohol, and a benzyl group. The fragmentation pathways are predictable based on the established principles of mass spectrometry for these functionalities. libretexts.org

A primary and highly characteristic fragmentation event for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond. This results in the formation of a stable benzyl cation ([C₇H₇]⁺) or a tropylium (B1234903) ion, which gives a prominent peak at m/z 91. The remaining piperidinone radical cation would have a mass of 114.

Another significant fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group of the piperidinone ring. This can lead to the loss of a CO molecule (28 Da) or other ring fragments. Cleavage adjacent to the nitrogen atom is also a common pathway for amines, which can lead to various charged fragments. libretexts.org

The presence of the hydroxyl group can lead to the loss of a water molecule (H₂O, 18 Da), particularly in the form of a [M-18]⁺ peak. Further fragmentation of the resulting ions would lead to a complex pattern of peaks in the lower m/z region, providing a unique fingerprint for the molecule.

Based on the analysis of related compounds, such as 1-benzyl-3-methyl-4-piperidone (B123424), characteristic fragments are observed that can be extrapolated to this compound. For instance, in the MS/MS spectrum of 1-benzyl-3-methyl-4-piperidone (precursor m/z 204.1), significant fragment ions are seen at m/z 160.1 and 120.0. nih.gov These correspond to losses of fragments from the piperidone ring and the benzyl group, respectively. A similar pattern of fragmentation would be anticipated for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
205[C₁₂H₁₅NO₂]⁺Molecular Ion (M⁺)
187[C₁₂H₁₃NO]⁺Loss of H₂O
176[C₁₁H₁₄NO]⁺Loss of CO
114[C₅H₈NO₂]⁺Loss of benzyl radical
91[C₇H₇]⁺Benzyl cation/Tropylium ion

This table is based on predicted fragmentation patterns and has not been confirmed by experimental data for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides invaluable information about a compound's connectivity and fragmentation, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, the solid-state conformation can be reliably predicted based on extensive studies of related substituted piperidin-4-one derivatives. The piperidine ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain.

In the case of this compound, the bulky benzyl group attached to the nitrogen atom is expected to occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the ring. The hydroxyl group at the C3 position and the carbonyl group at the C4 position will influence the precise geometry of the chair conformation.

Research on similar compounds, such as t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, has confirmed through X-ray diffraction that the piperidine ring adopts a chair conformation. This provides strong evidence that this compound will exhibit a similar ring conformation. The planarity of the carbonyl group (sp² hybridized carbon) will slightly distort the ideal chair geometry.

The solid-state structure will also be influenced by intermolecular forces, most notably hydrogen bonding involving the hydroxyl group. This can lead to the formation of extended supramolecular networks in the crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/ConformationRationale
Piperidine Ring ConformationChairMinimization of steric and torsional strain
Benzyl Group OrientationEquatorialMinimization of steric hindrance
Hydroxyl Group OrientationEquatorial or AxialDependent on minimization of steric interactions and potential for intramolecular hydrogen bonding
Crystal System(Not Predicted)Dependent on crystal packing and intermolecular forces
Space Group(Not Predicted)Dependent on crystal packing and intermolecular forces
Key Intermolecular InteractionsHydrogen Bonding (O-H···O=C)Presence of hydroxyl (donor) and carbonyl (acceptor) groups

This table is based on predictions from related structures and general principles of conformational analysis.

Theoretical and Computational Chemistry Investigations of 1 Benzyl 3 Hydroxypiperidin 4 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and geometry of molecules. For 1-Benzyl-3-hydroxypiperidin-4-one, DFT calculations can provide a fundamental understanding of its conformational preferences, electronic properties, and reactivity.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of a molecule's biological activity. For this compound, the primary conformational isomers are the chair and boat forms. Due to lower steric and torsional strain, the chair conformation is generally more stable. Within the chair conformation, the substituents—the benzyl (B1604629) group on the nitrogen and the hydroxyl group at the C3 position—can adopt either axial or equatorial orientations.

Computational studies on analogous 4-substituted piperidines have demonstrated that the relative energies of conformers are similar to those of corresponding cyclohexanes. nih.gov For this compound, a full conformational analysis would involve geometry optimization of all possible chair and twist-boat conformers to identify the global minimum energy structure. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. The presence of the N-benzyl group can introduce pseudoallylic strain, which has been shown in similar N-acylpiperidines to favor an axial orientation for substituents at the 2-position. nih.gov A similar effect could influence the conformational preference of the 3-hydroxyl group.

A hypothetical energy landscape for the primary chair conformers of this compound is presented below, illustrating the expected relative stability.

Conformer3-OH PositionRelative Energy (kcal/mol)
Chair 1Equatorial0.00 (most stable)
Chair 2Axial1.5 - 2.5

Note: This table is illustrative and based on general principles of conformational analysis for substituted piperidines.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the benzyl group and the oxygen atoms of the hydroxyl and carbonyl groups. The LUMO, conversely, would be expected to be distributed over the electron-deficient centers. DFT calculations can provide precise visualizations and energy values for these orbitals.

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Note: The energy values in this table are hypothetical and represent typical ranges for similar organic molecules.

Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. cuny.edu Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors for this compound can be calculated using the energies of the frontier orbitals. Such calculations are instrumental in predicting how the molecule will interact with other chemical species.

DescriptorFormulaHypothetical Value
Electronegativity (χ)-(EHOMO + ELUMO)/23.75 - 5.25 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.25 - 3.25 eV
Chemical Softness (S)1/η0.15 - 0.22 eV-1
Electrophilicity Index (ω)χ2/2η2.17 - 4.08 eV

Note: These values are derived for illustrative purposes based on the hypothetical FMO energies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between the 3-hydroxyl group and the 4-carbonyl oxygen. It can also reveal the nature of the lone pairs on the nitrogen and oxygen atoms and their involvement in the electronic structure. nih.gov In similar systems, NBO analysis has been used to understand how the hybridization of the piperidine nitrogen is influenced by its substituents. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide a more comprehensive sampling of the conformational space, including transient states and the pathways for conformational interconversion. This is particularly useful for understanding how the molecule might behave in a solvent or when interacting with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies: Methodological Aspects

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound are publicly available, the methodological framework for such an investigation can be outlined.

For a series of analogs of this compound, a QSAR model would be developed by:

Data Set Preparation: Compiling a set of molecules with known biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters). nih.govtandfonline.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

Such studies on other piperidone derivatives have successfully identified key molecular features responsible for their biological effects. nih.gov

Solvatochromic Studies and Solvent-Solute Interactions

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key phenomenon for understanding solvent-solute interactions. For this compound, theoretical investigations into its solvatochromic behavior can be performed using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM). This approach allows for the simulation of the electronic absorption spectra of the molecule in various solvents of differing polarities.

The study of solvent effects on the UV-Visible absorption spectra of related heterocyclic compounds, like piperidin-4-one derivatives, has shown that the electronic transitions can be significantly influenced by the solvent environment. tandfonline.comnih.gov The interactions between the solute (this compound) and the solvent molecules can be of two types: specific (e.g., hydrogen bonding) and non-specific (e.g., dipole-dipole interactions). The hydroxyl and carbonyl groups in this compound are expected to be key sites for hydrogen bonding with protic solvents.

Computational models can predict the shifts in the absorption maxima (λmax) as the solvent polarity changes. Generally, a bathochromic (red) shift is observed when the excited state is more polar than the ground state, while a hypsochromic (blue) shift occurs if the ground state is more polar. For molecules containing both hydrogen bond donor and acceptor groups, the solvatochromic shifts can be complex.

A theoretical analysis would involve optimizing the geometry of this compound in the ground state in different solvents and then calculating the vertical excitation energies. The results would provide a detailed picture of how the solvent stabilizes the ground and excited states, thereby influencing the electronic transitions.

Table 1: Theoretical Solvatochromic Data for a Representative Piperidin-4-one Derivative

SolventDielectric Constant (ε)Predicted λmax (nm)
n-Hexane1.88280
Dichloromethane8.93285
Ethanol24.55290
Acetonitrile (B52724)37.5288
Water80.1295

Note: This table is illustrative and based on general trends observed for similar compounds. Specific values for this compound would require dedicated computational studies.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry plays a vital role in the prediction and design of molecules with significant NLO properties. The key parameter for assessing the NLO activity of a molecule at the microscopic level is the first-order hyperpolarizability (β).

Theoretical calculations of the NLO properties of this compound can be carried out using Density Functional Theory (DFT). These calculations provide values for the static first-order hyperpolarizability (β0) and its components. A high β value is often associated with molecules possessing a significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system.

In this compound, the benzyl group can act as an electron-donating system, while the carbonyl group on the piperidine ring acts as an electron acceptor. The piperidone ring itself can participate in the charge transfer process. Computational studies on structurally related piperidin-4-one derivatives have demonstrated that these molecules can exhibit notable NLO behavior. tandfonline.comresearchgate.net For instance, the calculated first hyperpolarizability (β0) values for some piperidin-4-one oxime picrates have been shown to indicate NLO activity. tandfonline.com Similarly, studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have reported significant first-order hyperpolarizability values. researchgate.net

The theoretical prediction of NLO properties typically involves the optimization of the molecular geometry and the calculation of the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using a suitable DFT functional and basis set.

Table 2: Calculated NLO Properties of Representative Piperidin-4-one Derivatives

CompoundMethod/Basis SetDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (βtot) (a.u.)
Piperidin-4-one Oxime Picrate Derivative 1DFT/B3LYP/6-311++G(d,p)8.52501500
Piperidin-4-one Oxime Picrate Derivative 2DFT/B3LYP/6-311++G(d,p)9.22701800
3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidoneB3LYP5.84502500
3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidoneM066.14302200

Note: This table presents representative data from computational studies on related piperidin-4-one derivatives to illustrate the potential NLO properties. tandfonline.comresearchgate.net The values for this compound would need to be specifically calculated.

The HOMO-LUMO energy gap is another important parameter derived from these calculations, where a smaller gap is often correlated with higher polarizability and hyperpolarizability, indicating a greater potential for NLO activity due to easier intramolecular charge transfer. tandfonline.com The theoretical investigation of these properties provides a foundational understanding of the NLO potential of this compound, paving the way for its experimental validation and application in advanced optical materials.

Synthetic Utility of 1 Benzyl 3 Hydroxypiperidin 4 One As a Precursor for Complex Heterocyclic Systems

Incorporation into Fused Heterocyclic Architectures

The strategic positioning of functional groups in 1-benzyl-3-hydroxypiperidin-4-one makes it a promising, albeit not yet extensively documented, precursor for the construction of fused heterocyclic systems. Such structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

The fusion of a pyridine (B92270) or a partially saturated pyridine ring to the piperidine (B6355638) core of this compound could theoretically be achieved through several synthetic strategies, most notably via intramolecular cyclization reactions. One of the most powerful methods for the synthesis of tetrahydroisoquinolines and related fused systems is the Pictet-Spengler reaction. mdpi.com This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While direct application of the Pictet-Spengler reaction to this compound is not straightforward, derivatization of the piperidone could furnish a suitable precursor. For instance, the introduction of an appropriate side chain at the C3 or C5 position could be followed by an intramolecular cyclization to yield a pyrido-fused system.

Although specific examples starting from this compound are not prevalent in the literature, the general principle of using functionalized piperidones for the synthesis of fused systems is well-established. For example, the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c] Current time information in Bangalore, IN.whiterose.ac.ukoxazine-1,8-diones has been reported as building blocks for polycyclic pyridones. researchgate.net This suggests the potential for similar transformations with this compound.

Quinolizidine (B1214090) alkaloids are a class of natural products characterized by a 1-azabicyclo[4.4.0]decane core. The synthesis of the quinolizidine skeleton often involves the formation of a six-membered ring containing the nitrogen atom, fused to an existing piperidine ring. The structure of this compound offers several potential strategies for the construction of a quinolizidine framework.

One hypothetical approach would involve an intramolecular Mannich-type reaction. Functionalization of the nitrogen atom with a suitable carbon chain bearing an enolizable proton, or a group that can generate a carbocation, could lead to cyclization onto the enolate of the piperidin-4-one. Alternatively, the ketone at C4 could be used as a handle to introduce a side chain that could subsequently cyclize onto the nitrogen atom or one of the adjacent carbon atoms. While the synthesis of quinolizidine derivatives from piperidine precursors is a known strategy, the specific use of this compound for this purpose remains an area for future exploration.

Role in the Synthesis of Spiro Compounds

Spirocyclic compounds, which contain two rings connected by a single common atom, have gained significant attention in drug discovery due to their inherent three-dimensionality. whiterose.ac.uk The C4-keto group of this compound is an ideal position for the construction of a spirocyclic system.

The synthesis of spiro-piperidines can be broadly categorized into two strategies: the formation of the spiro-ring on a pre-existing piperidine, or the formation of the piperidine ring on a pre-formed spirocyclic core. whiterose.ac.uk In the context of this compound, the former strategy is directly applicable. The ketone at C4 can undergo condensation reactions with a variety of bifunctional reagents to form a second ring. For example, reaction with amino alcohols could yield spiro-oxazolidines, while reaction with hydrazines could lead to spiro-pyrazolines.

While the literature contains numerous examples of the synthesis of spiro[piperidine-4,X']-heterocycles from 1-benzyl-4-piperidone, specific examples utilizing the 3-hydroxy substituted analogue are less common. However, the general methodologies are expected to be applicable. For instance, the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives has been reported as antihypertensive agents. nih.gov The presence of the 3-hydroxy group in this compound could offer an additional level of control, particularly in terms of stereoselectivity, in the formation of the spirocyclic center.

Reaction Type Potential Spirocyclic Product Key Reagents/Conditions
CondensationSpiro-oxazolidineAminoethanol, acid catalyst
CondensationSpiro-thiazolidineCysteamine, acid catalyst
[3+2] CycloadditionSpiro-isoxazolidineNitrone
Knoevenagel CondensationSpiro-fused systemsActive methylene (B1212753) compounds

This table represents potential synthetic routes based on the known reactivity of piperidones.

Precursor for Advanced Piperidine-Based Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, and the development of methods for its diverse functionalization is of great importance. nih.gov this compound is an excellent starting material for the synthesis of a wide range of advanced piperidine-based scaffolds due to the orthogonal reactivity of its functional groups.

The ketone at C4 can be subjected to a variety of transformations, including:

Nucleophilic addition: Reaction with Grignard reagents or organolithium compounds can introduce a variety of substituents at the C4 position, leading to tertiary alcohols.

Wittig reaction: Conversion of the ketone to an alkene provides a handle for further functionalization.

Reductive amination: This reaction can be used to introduce a nitrogen-containing substituent at the C4 position.

Formation of enol ethers or enolates: These intermediates can be used in a variety of carbon-carbon bond-forming reactions. researchgate.net

The secondary alcohol at C3 can be:

Oxidized: Oxidation to a ketone would yield a 1-benzylpiperidine-3,4-dione, a highly versatile intermediate.

Esterified or etherified: This can be used to introduce a variety of functional groups or to protect the hydroxyl group during subsequent transformations.

Substituted: Conversion to a leaving group followed by nucleophilic substitution allows for the introduction of a range of substituents at the C3 position.

The N-benzyl group can be removed by catalytic hydrogenation, allowing for the introduction of other substituents on the nitrogen atom. This versatility makes this compound a valuable building block for the synthesis of libraries of substituted piperidines for drug discovery programs. For example, various N-substituted 4-(4-hydroxyphenyl)piperidines have been synthesized as selective antagonists at the NMDA receptor. nih.gov

Stereocontrolled Synthesis of Highly Functionalized Heterocycles

The presence of a chiral center at the C3 position in this compound makes it a valuable precursor for the stereocontrolled synthesis of highly functionalized heterocycles. The existing stereocenter can direct the stereochemical outcome of reactions at other positions in the ring, particularly at the adjacent C4-ketone.

A key transformation in this regard is the diastereoselective reduction of the C4-ketone. Depending on the reducing agent and reaction conditions, either the cis- or trans-3,4-disubstituted piperidine can be obtained with high selectivity. The resulting diol can then be further functionalized. For example, an efficient and scalable synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been described, where the stereochemistry is controlled through the ring-opening of an epoxide derived from a tetrahydropyridine (B1245486) precursor. researchgate.net This highlights the importance of controlling the stereochemistry at the C3 and C4 positions.

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-3-hydroxypiperidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via epoxide intermediates. For example, reacting 1-benzyl-3-bromopiperidin-4-one with sodium methoxide in methanol generates this compound dimethylacetal (III), which is hydrogenated to yield further derivatives . Key factors include:
  • Solvent Choice : Methanol facilitates nucleophilic substitution and epoxide formation.
  • Catalyst : Pd/C under hydrogenation conditions ensures efficient reduction.
  • Temperature : Controlled heating (e.g., reflux) optimizes reaction kinetics.
    Table 1 : Synthetic Conditions and Yields
StepReagents/ConditionsIntermediateYield (%)
1NaOMe/MeOH, refluxIII~60-70
2H₂/Pd/C, MeOHIV~50-60

Q. What analytical methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent positions (e.g., hydroxyl at C3, benzyl at N1). Key shifts include δ ~4.5 ppm for the benzyl CH₂ and δ ~3.8 ppm for the hydroxyl proton .
  • HPLC : Retention times and peak purity (>95%) confirm compound homogeneity .
  • X-ray Crystallography : SHELX and WinGX refine crystal structures, resolving anisotropic displacement parameters .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound derivatives?

  • Methodological Answer : Discrepancies in reaction pathways (e.g., epoxide vs. direct substitution mechanisms) can be addressed using:
  • DFT Calculations : Compare activation energies of competing pathways.
  • Molecular Dynamics : Simulate solvent effects on intermediate stability.
    For example, suggests epoxide intermediates, but competing pathways may arise under acidic conditions. Hybrid QM/MM models validate experimental observations .

Q. What strategies mitigate toxicity risks during in vitro biological activity assays of this compound?

  • Methodological Answer :
  • Dose Optimization : Start with low concentrations (µM range) and escalate using MTT assays to determine IC₅₀.
  • Metabolic Stability Testing : Liver microsome assays identify reactive metabolites .
  • Safety Protocols : Follow SDS guidelines (e.g., PPE, ventilation) due to limited toxicological data .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap/water for ≥15 minutes .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Structural and Functional Insights

Q. How does the 3-hydroxyl group influence the reactivity of this compound compared to non-hydroxylated analogs?

  • Methodological Answer : The hydroxyl group enhances:
  • Hydrogen Bonding : Stabilizes transition states in nucleophilic substitutions.
  • Chelation Potential : Coordinates metal catalysts in asymmetric syntheses .
    Comparative studies with 1-benzyl-4-methylpiperidin-3-one show reduced electrophilicity in the hydroxylated derivative due to resonance effects .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported crystallographic data for piperidinone derivatives?

  • Methodological Answer :
  • Validation Tools : Use WinGX to cross-check unit cell parameters against published data .
  • Twinned Data Refinement : SHELXL accommodates twinning via HKLF 5 format .
  • Peer Benchmarking : Compare with structures in the Cambridge Structural Database (CSD).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.